molecular formula C15H14O B1670589 Dihydrochalcone CAS No. 1083-30-3

Dihydrochalcone

Cat. No. B1670589
CAS RN: 1083-30-3
M. Wt: 210.27 g/mol
InChI Key: QGGZBXOADPVUPN-UHFFFAOYSA-N
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Description

Dihydrochalcone (DHC) is an organic compound with the formula C6H5C(O)(CH2)2C6H5 . It is the reduced derivative of chalcone and is a white solid that is soluble in many organic solvents . Some derivatives of DHC occur in nature and have attracted attention as drugs .


Synthesis Analysis

Dihydrochalcones can be derived from flavonones by a ring-opening reaction which occurs in the presence of alkali . The chemistry of chalcones is still an attraction among the organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .


Molecular Structure Analysis

Dihydrochalcone has a molecular formula of C15H14O . It is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

Dihydrochalcones may undergo redox-based reactions, especially electron transfer (ET) and hydrogen atom transfer (HAT), as well as radical adduct formation, to exert their antioxidant action .


Physical And Chemical Properties Analysis

Dihydrochalcone is a white solid with a density of 1.0614 g/cm3 . It has a melting point of 72–75 °C . The molecular weight of dihydrochalcone is 210.27 g/mol .

Scientific Research Applications

Phlorizin and Its Pharmacological Actions

Phlorizin, a natural dihydrochalcone found in fruit trees, is known for its ability to induce renal glycosuria and block intestinal glucose absorption. This is achieved through the inhibition of the sodium-glucose symporters in the proximal renal tubule and small intestine mucosa, highlighting its significance in diabetes/metabolism research (Ehrenkranz et al., 2005).

Antioxidant Activities of Dihydrochalcones

Dihydrochalcones exhibit superior antioxidant activities compared to their flavanone counterparts. Their effectiveness against stable free radicals and lipid peroxidation showcases their potential in nutritional and pharmacological applications (Nakamura et al., 2003).

Pharmacological Properties and Development Potential

Dihydrochalcones are highlighted for their multifactorial pharmacological effects, including antidiabetic, antitumor, and antioxidant properties. Despite their low natural abundance and bioavailability, chemomicrobial and enzymatic modifications are suggested to enhance their therapeutic potential (Stompor et al., 2019).

Metabolic Engineering for Production

Metabolic engineering in Saccharomyces cerevisiae has been explored for the de novo production of dihydrochalcones. This approach allows for the biosynthesis of compounds with antioxidant, antidiabetic, or sweetening properties, demonstrating a sustainable method for producing these valuable metabolites (Eichenberger et al., 2017).

Biosynthetic Pathway and Engineering

Understanding the biosynthetic pathway of dihydrochalcones in plants and their metabolic engineering in microbial hosts can lead to increased production. This knowledge is crucial for exploiting their potential in agriculture and human health (Ibdah et al., 2017).

Potential in Alzheimer’s Disease and Antitumor Activity

Dihydrochalcones have shown promise as potential leads for Alzheimer’s disease therapy and possess significant antitumor activities. These findings support their further exploration as therapeutic agents in neurodegenerative and cancer treatments (Viet et al., 2013); (De Luca et al., 2022).

properties

IUPAC Name

1,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGZBXOADPVUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061481
Record name 1-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
Source PubChem
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Physical Description

Solid
Record name 1,3-Diphenyl-1-propanone
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Product Name

Dihydrochalcone

CAS RN

1083-30-3
Record name Dihydrochalcone
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Record name Dihydrochalcone
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Record name 1-Propanone, 1,3-diphenyl-
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Record name 1,3-Diphenyl-1-propanone
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Record name DIHYDROCHALCONE
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Record name 1,3-Diphenyl-1-propanone
Source Human Metabolome Database (HMDB)
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Melting Point

72 - 73 °C
Record name 1,3-Diphenyl-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Chalcone (compound 1) (37.6 mmol) was dissolved in 250 ml of toluene (in some cases 25 ml of MeOH was added to insure a complete dissolution) and 400 mg of 10% Pd/C (0.01 eq) was added to the mixture. The compound was hydrogenated at 45 psi in a Parr apparatus for 40 min to 3 hrs to form 1,3-diphenylpropan-1-one (compound 2), during which time the reaction mixture was periodically checked for the starting material by TLC (Hex:EtOAc=1:1) to prevent over-reduction. Upon completion of reduction the reaction mixture was filtered through a short pad (2-3 inch) of silica gel and solvent was removed in vacuo to afford a crude product, which was either sufficiently pure to use in the next step or was purified by recrystallization from MeOH or Hex:EtOAc=3:1 or, in the case where over-reduction has occurred, by silica gel column chromatography using Hex:EtOAc=5:1 as an eluent.
Quantity
37.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

(42) Chalcone (2.00 g, 9.60 mmol) dissolved in 24 ml of ethyl acetate was hydrogenated with 100 mg of 10% Pd/C at 55 psi for 2 hours at room temperature. The catalyst was filtered through celite, and the solvent evaporated to give the crude product, which was chromatographed on silica gel using 4:1 hexanes:ethyl acetate yielding 1.20 g (60.0%) of a white, flaky powder. 1H NMR (250 MHz) δ 8.00-7.97 (m, 2H), 7.61-7.21 (m, 8H), 3.36-3.30 (t, 2H), 3.13-3.07 (t, 2H); 13C NMR (62.7 MHz) 199.4, 141.5, 137.0, 133.3, 128.8, 128.6, 128.2, 126.3, 40.6 ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,600
Citations
BY Choi - Molecules, 2019 - mdpi.com
Apple is a rich source of bioactive phytochemicals that help improve health by preventing and/or curing many disease processes, including cancer. One of the apple polyphenols is …
Number of citations: 79 www.mdpi.com
A Braune, W Engst, M Blaut - Journal of agricultural and food …, 2005 - ACS Publications
… suggest that neohesperidin dihydrochalcone is first deglycosylated to hesperetin dihydrochalcone 4‘-β-d-glucoside and subsequently to the aglycon hesperetin dihydrochalcone. The …
Number of citations: 82 pubs.acs.org
L Tian, J Cao, T Zhao, Y Liu, A Khan… - International journal of …, 2021 - mdpi.com
Phloridzin is an important phytochemical which was first isolated from the bark of apple trees. It is a member of the dihydrochalcones and mainly distributed in the plants of the Malus …
Number of citations: 43 www.mdpi.com
M Winnig, B Bufe, NA Kratochwil, JP Slack… - BMC structural …, 2007 - Springer
… sweet receptor by neohesperidin dihydrochalcone and cyclamate … +hTAS1R3 by neohesperidin dihydrochalcone are thought to … of the neohesperidin dihydrochalcone pharmacophore. …
Number of citations: 138 link.springer.com
Z **ao, Y Wang, J Wang, P Li, F Ma - Food chemistry, 2019 - Elsevier
The antioxidant capacity (AC) of six dihydrochalcone compounds was evaluated using DPPH and ABTS assays. In water-based solution 3-hydroxyphlorizin exhibited the highest AC …
Number of citations: 41 www.sciencedirect.com
MD Awouafack, S Kusari, M Lamshöft… - Planta …, 2010 - thieme-connect.com
We describe the semi-synthesis of dihydrochalcone derivatives and their in vitro antimicrobial activities. These compounds were prepared by modifying two naturally occurring …
Number of citations: 28 www.thieme-connect.com
BK Bozoğlan, S Tunç, O Duman - Journal of Luminescence, 2014 - Elsevier
In this study, the interaction of human serum albumin (HSA) with neohesperidin dihydrochalcone (NHD) was investigated by UV, fluorescence, synchronous fluorescence and circular …
Number of citations: 101 www.sciencedirect.com
SN López, MG Sierra, SJ Gattuso, RL Furlán… - Phytochemistry, 2006 - Elsevier
… 290 nm was suggestive of a dihydrochalcone skeleton. H NMR, … allowed us to build a dihydrochalcone structure with the same … -α-hydroxymethyl-β-hydroxy-dihydrochalcone (2). The …
Number of citations: 72 www.sciencedirect.com
X Qin, YF **ng, Z Zhou, Y Yao - Molecules, 2015 - mdpi.com
… , the dihydrochalcone components of crabapples are not well characterized. Our preliminary studies found that the number of types and contents of dihydrochalcone … of dihydrochalcone …
Number of citations: 75 www.mdpi.com
MH Viet, CY Chen, CK Hu, YR Chen, MS Li - PloS one, 2013 - journals.plos.org
… have screened out Dihydrochalcone as a top-… Dihydrochalcone could effectively reduce the cytotoxicity induced by A . Thus, both in silico and in vitro studies show that Dihydrochalcone …
Number of citations: 42 journals.plos.org

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